Theoretical Band Gap Widening upon para-Methyl Substitution: 1-Butyl-4-methylpyridinium Bromide vs. 1-Butylpyridinium Bromide
DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that introducing a –CH₃ group at the 4-position of the 1-butylpyridinium cation increases the theoretical HOMO–LUMO band gap of the bromide ion pair from 2.74 eV (1-butylpyridinium bromide) to 2.88 eV (1-butyl-4-methylpyridinium bromide), a +0.14 eV shift [1]. In contrast, the same –CH₃ substitution decreased the band gap for the BF₄⁻ ion pair from 4.90 to 4.89 eV and increased it from 3.78 to 3.96 eV for the Cl⁻ pair [1]. This anion-dependent modulation of electronic structure is attributed to the electron-releasing effect of the para-methyl group altering the cation's π-electron density and consequently its interaction with hard vs. soft anions [1].
| Evidence Dimension | Theoretical HOMO–LUMO band gap (eV) |
|---|---|
| Target Compound Data | 2.88 eV (1-butyl-4-methylpyridinium bromide) |
| Comparator Or Baseline | 2.74 eV (1-butylpyridinium bromide, no methyl substituent) |
| Quantified Difference | +0.14 eV (5.1% increase) |
| Conditions | DFT/B3LYP/6-311++G(d,p), gas-phase ion-pair optimization; J. Phys. Chem. A 2018, 122, 328–340 |
Why This Matters
A wider band gap indicates greater kinetic stability and lower chemical reactivity toward charge-transfer processes, which is relevant for selecting ionic liquids for electrochemical applications where electrochemical window stability is critical.
- [1] Joseph, A.; et al. Theoretical probing of weak anion–cation interactions in certain pyridinium-based ionic liquid ion pairs and the application of molecular electrostatic potential in their ionic crystal density determination: a comparative study using density functional approach. J. Phys. Chem. A 2018, 122 (1), 328–340. DOI: 10.1021/acs.jpca.7b09189. View Source
